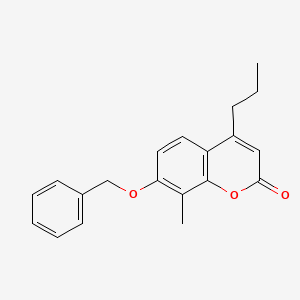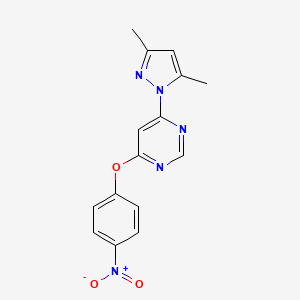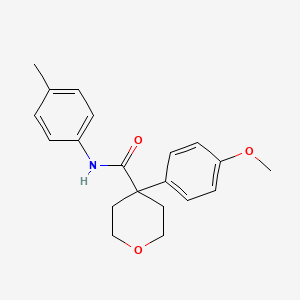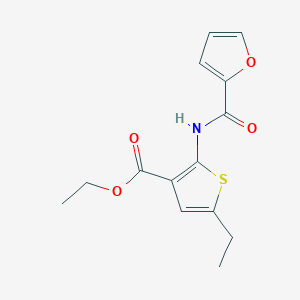![molecular formula C19H22N2O2 B5764227 N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of organic compounds known as benzamides and is structurally similar to other benzamide derivatives, such as sulpiride and amisulpride. In
Mecanismo De Acción
The exact mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has also been shown to disrupt microtubule dynamics, which further contributes to its cytotoxic activity.
Biochemical and Physiological Effects:
In addition to its cytotoxic activity, N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has been shown to have other biochemical and physiological effects. Studies have shown that N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide can inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has also been shown to induce the expression of heat shock proteins, which are involved in cellular stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide in lab experiments is its broad-spectrum cytotoxic activity against different types of cancer cells. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide also has a relatively simple synthesis method and can be easily purified. However, one limitation of using N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide is its potential toxicity to normal cells, which can limit its therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide. One direction is to further elucidate its mechanism of action and identify potential targets for its cytotoxic activity. Another direction is to explore its potential therapeutic applications in combination with other anticancer agents. Additionally, research could be conducted to optimize the synthesis method of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide and improve its yield and purity.
Métodos De Síntesis
The synthesis of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide involves the reaction of 4-(4-morpholinylmethyl)aniline and 2-phenylacetyl chloride in the presence of a base catalyst. The reaction produces N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide as a white solid, which can be purified through recrystallization. The yield of N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide varies depending on the reaction conditions, but typically ranges from 60-80%.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide exhibits cytotoxic activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(14-16-4-2-1-3-5-16)20-18-8-6-17(7-9-18)15-21-10-12-23-13-11-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHMOJIRVMWBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)
![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone [1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B5764168.png)
![2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile](/img/structure/B5764173.png)
![2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide](/img/structure/B5764175.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5764182.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-fluorophenyl)(4-piperidin-1-ylphenyl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)


![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)


![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)
